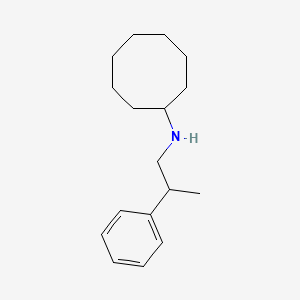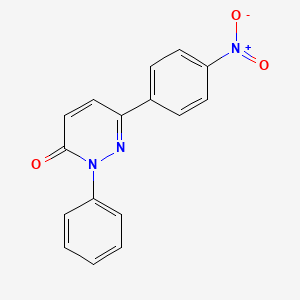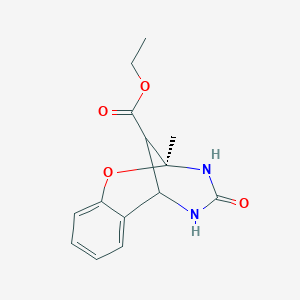
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(phenanthridin-6-ylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-DIOXO-1??-THIOLAN-3-YL)-2-(PHENANTHRIDIN-6-YLSULFANYL)ACETAMIDE is a synthetic organic compound that belongs to the class of thioamide derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-DIOXO-1??-THIOLAN-3-YL)-2-(PHENANTHRIDIN-6-YLSULFANYL)ACETAMIDE typically involves the following steps:
Formation of the Thioamide Group: This can be achieved by reacting a suitable amine with a thioester or thiocarbonyl compound under controlled conditions.
Introduction of the Phenanthridinyl Group: This step involves the nucleophilic substitution of a halogenated phenanthridine derivative with a thiol or sulfanyl group.
Cyclization to Form the Thiolan Ring: The final step involves the cyclization of the intermediate compound to form the thiolan ring, which is facilitated by the presence of a suitable catalyst and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,1-DIOXO-1??-THIOLAN-3-YL)-2-(PHENANTHRIDIN-6-YLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The phenanthridinyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Such as halogens, alkylating agents, or nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted phenanthridinyl derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a potential therapeutic agent for treating diseases such as cancer, infections, and inflammatory conditions.
Biochemistry: As a tool for studying enzyme mechanisms, protein interactions, and cellular pathways.
Materials Science: As a precursor for the synthesis of advanced materials with unique properties, such as polymers, nanomaterials, and catalysts.
Mecanismo De Acción
The mechanism of action of N-(1,1-DIOXO-1??-THIOLAN-3-YL)-2-(PHENANTHRIDIN-6-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites.
Signal Transduction Modulation: The compound may modulate cellular signaling pathways by interacting with receptors, kinases, or other signaling molecules.
Gene Expression Regulation: The compound may influence gene expression by interacting with transcription factors or epigenetic regulators.
Comparación Con Compuestos Similares
Similar Compounds
N-(1,1-DIOXO-1??-THIOLAN-3-YL)-2-(PHENANTHRIDIN-6-YLSULFANYL)ACETAMIDE: Unique due to its specific structural features and biological activities.
Thioamide Derivatives: Compounds with similar thioamide groups but different substituents.
Phenanthridinyl Derivatives: Compounds with similar phenanthridinyl groups but different functional groups.
Uniqueness
N-(1,1-DIOXO-1??-THIOLAN-3-YL)-2-(PHENANTHRIDIN-6-YLSULFANYL)ACETAMIDE is unique due to its combination of a thioamide group, a phenanthridinyl group, and a thiolan ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C19H18N2O3S2 |
|---|---|
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
N-(1,1-dioxothiolan-3-yl)-2-phenanthridin-6-ylsulfanylacetamide |
InChI |
InChI=1S/C19H18N2O3S2/c22-18(20-13-9-10-26(23,24)12-13)11-25-19-16-7-2-1-5-14(16)15-6-3-4-8-17(15)21-19/h1-8,13H,9-12H2,(H,20,22) |
Clave InChI |
BJASZJMMYRHHGR-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CC1NC(=O)CSC2=NC3=CC=CC=C3C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B12485163.png)
![1-[3-(benzyloxy)phenyl]-N-(4-methoxybenzyl)methanamine](/img/structure/B12485172.png)

![(2-{[(2-Hydroxy-1,1-dimethylethyl)amino]methyl}phenoxy)acetic acid](/img/structure/B12485179.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B12485180.png)
![Ethyl 5-[(2-ethoxybenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12485186.png)


![2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}-N-(3-methoxypropyl)benzamide](/img/structure/B12485205.png)
![2-amino-4-(3-hydroxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12485207.png)
![N-(2-fluorobenzyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12485209.png)
![2-(benzylsulfanyl)-N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}benzamide](/img/structure/B12485229.png)

